(2E)-3-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
“(2E)-3-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a synthetic organic compound that belongs to the family of 1-aryl-2-propenones. It is a chalcone derivative .
Molecular Structure Analysis
The geometric parameters of this compound are within the usual ranges. The molecules are almost planar and crystallize in stacks with an interplanar distance of approximately 3.4 Å .Physical and Chemical Properties Analysis
The molecular formula of this compound is C17H15ClO3, and its molecular weight is 302.75 g/mol .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds structurally similar to (2E)-3-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. For instance, Tayade and Waghmare (2016) described the synthesis of isomerized compounds with similar structures, highlighting the importance of structural analysis in understanding these compounds' properties (Tayade & Waghmare, 2016). Additionally, Kumar et al. (2016) synthesized a novel compound with a structure closely related to the title compound, providing insights into its molecular structure and potential applications in various fields (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis plays a critical role in understanding the properties of such compounds. Yathirajan et al. (2007) conducted a study focusing on the geometric parameters of a closely related compound, providing valuable data on molecular interactions and structure (Yathirajan et al., 2007).
Applications in Nonlinear Optical Properties
The nonlinear optical (NLO) properties of similar compounds have been a significant area of research. Mary et al. (2014) and Mary et al. (2015) both investigated the NLO properties of related compounds, demonstrating their potential in advanced optical applications (Mary et al., 2014) (Mary et al., 2015).
Crystal and Molecular Structures
Understanding the crystal and molecular structures of such compounds is crucial for their potential application in various fields. Jasinski et al. (2008) and Ng et al. (2006) have contributed significantly to this aspect by elucidating the crystal structures of compounds with structural similarities (Jasinski et al., 2008) (Ng et al., 2006).
Potential Antimicrobial Activity
Recent research has also explored the antimicrobial properties of similar compounds. Sadgir et al. (2020) conducted a study on the antimicrobial activity of a related compound, indicating potential applications in medical and pharmaceutical fields (Sadgir et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available resources, chalcones have been shown to exhibit a broad range of biological activities. They have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-13-8-10-17(21-2)14(11-13)16(19)9-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQTPNAXWYXDS-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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